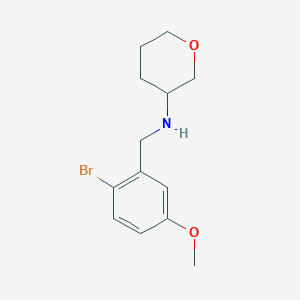![molecular formula C18H22NO3P B14914434 4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the phosphinan-2-yl group and the oxido functionality makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine typically involves the reaction of 4-ethylphenylamine with a phosphorodiamidate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The oxido group can participate in oxidation reactions, often leading to the formation of phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the amine nitrogen .
Aplicaciones Científicas De Investigación
(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine involves its interaction with specific molecular targets. The oxido group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the amine group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
- 4-Ethyl-N-[(S)-(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline
Uniqueness
(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring and the oxido functionality on the phosphinan-2-yl group differentiates it from similar compounds, providing unique opportunities for its application in various fields .
Propiedades
Fórmula molecular |
C18H22NO3P |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
4-ethyl-N-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-phenylmethyl]aniline |
InChI |
InChI=1S/C18H22NO3P/c1-2-15-9-11-17(12-10-15)19-18(16-7-4-3-5-8-16)23(20)21-13-6-14-22-23/h3-5,7-12,18-19H,2,6,13-14H2,1H3 |
Clave InChI |
URLNWSLALFTHCI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(C2=CC=CC=C2)P3(=O)OCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)

![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)

![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)


![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)



